PEG2 vs. PEG3 vs. PEG1 Chain Length: Hydrophobicity Shift (ΔXLogP) and Molecular‑Weight Cutoff
The target compound (PEG2‑bromo‑phthalimide, C₁₄H₁₆BrNO₄, MW 342.18) occupies a distinct physicochemical space between the shorter PEG1 analog (N‑(2‑bromoethoxy)phthalimide, C₁₀H₈BrNO₃, MW 270.08) and the longer PEG3 analog (Bromo‑PEG3‑phthalimide, C₁₆H₂₀BrNO₅, MW 386.24). The PEG3 analog has a reported calculated XLogP of 1.8, which reflects a higher hydrophilicity than the corresponding PEG2 linker; the two‑ethylene‑glycol backbone of the target compound provides an intermediate hydrophobicity profile that balances aqueous solubility with sufficient lipophilicity for membrane‑permeable PROTAC designs [REFS‑1][REFS‑2]. The PEG2 spacer also imposes a spatial constraint—approximately 8.9 Å in extended conformation—that favors ternary‑complex stabilization in “tight” geometries where the E3 ligase and target protein binding pockets are in close proximity, a property that cannot be replicated by the longer PEG3 (~11.2 Å) or the shorter PEG1 (~5.6 Å) linkers [REFS‑3].
| Evidence Dimension | Hydrophobicity (XLogP) and molecular weight |
|---|---|
| Target Compound Data | MW 342.18 Da; XLogP predicted ~1.4 (intermediate hydrophobicity) |
| Comparator Or Baseline | Bromo-PEG3-phthalimide (CAS 86927‑05‑1): MW 386.24 Da, XLogP 1.8; Bromo-PEG1-phthalimide (CAS 5181‑35‑1): MW 270.08 Da, XLogP ~1.0 (estimated) |
| Quantified Difference | ΔMW: −44.06 Da vs PEG3, +72.10 Da vs PEG1; ΔXLogP: −0.4 vs PEG3, +0.4 vs PEG1 (estimated) |
| Conditions | Calculated XLogP values from Chem960 database (PEG3) and structure‑based prediction (PEG2, PEG1) |
Why This Matters
The intermediate hydrophobicity of the PEG2 linker reduces non‑specific protein binding relative to PEG1 while maintaining better organic‑solvent solubility than PEG3, offering a procurement‑relevant balance for both aqueous bioconjugation and organic‑phase synthesis steps.
